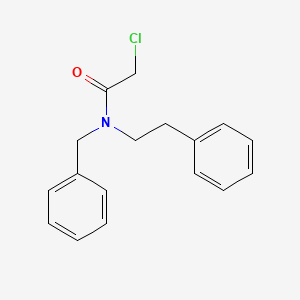
N-bencil-2-cloro-N-(2-feniletil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of acetamide, featuring a benzyl group, a phenethyl group, and a chlorine atom attached to the nitrogen and carbon atoms
Aplicaciones Científicas De Investigación
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Mode of Action
It is suggested that tertiary aliphatic amines, such as this compound, are biotransformed through a reversible reaction into tertiary amine oxides . .
Biochemical Pathways
The compound’s potential to be biotransformed into tertiary amine oxides suggests it may influence pathways involving these metabolites . The downstream effects of these interactions remain to be discovered.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of 2-chloroacetyl chloride, resulting in the formation of N-benzyl-2-chloroacetamide. This intermediate is then reacted with phenethylamine under similar conditions to yield N-benzyl-2-chloro-N-(2-phenylethyl)acetamide.
Industrial Production Methods
Industrial production of N-benzyl-2-chloro-N-(2-phenylethyl)acetamide typically involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: N-benzyl-2-chloro-N-(2-phenylethyl)acetamide N-oxide.
Reduction: N-benzyl-2-chloro-N-phenethylamine.
Substitution: N-benzyl-2-hydroxy-N-phenethylacetamide or N-benzyl-2-amino-N-phenethylacetamide.
Comparación Con Compuestos Similares
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide can be compared with other similar compounds, such as:
N-benzyl-2-chloro-N-phenylacetamide: Similar structure but lacks the phenethyl group.
N-benzyl-2-chloro-N-phenylpropanamide: Contains an additional carbon in the acyl chain.
N-benzyl-3-phenylacrylamide: Features a different functional group (acrylamide) instead of acetamide.
The uniqueness of N-benzyl-2-chloro-N-(2-phenylethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-13-17(20)19(14-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAPEQHWBXABLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














